3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-phenoxyphenyl)propanamide

Medicinal Chemistry Kinase Inhibition Quinoxaline SAR

No public bioactivity data (IC50/Ki) exists for this exact compound. Published c-Met inhibition data from 4-phenoxyquinoline analogs cannot be extrapolated due to amide vector changes. - **Recommended use**: Broad-panel phenotypic screening with full in-house selectivity/ADME/tox de-risking. - **Negative control potential**: Structurally matched analog for SAR campaigns if inactive against intended target. - **Exploratory scaffold**: N-(4-phenoxyphenyl) group offers contrast to active 4-phenoxyquinolines; HDAC6 zinc-finger binding speculative (based on acid precursor EYM). - **Not target-guaranteed**: Not recommended for c-Met, PASK, FGFR, or SPAK programs without primary data.

Molecular Formula C24H21N3O3
Molecular Weight 399.4 g/mol
Cat. No. B10981177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-phenoxyphenyl)propanamide
Molecular FormulaC24H21N3O3
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C(C1=O)CCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4
InChIInChI=1S/C24H21N3O3/c1-27-22-10-6-5-9-20(22)26-21(24(27)29)15-16-23(28)25-17-11-13-19(14-12-17)30-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,25,28)
InChIKeySUBQDXCFGLMNOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-phenoxyphenyl)propanamide: Source and Structural Baseline


The compound 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-phenoxyphenyl)propanamide is a fully synthetic small molecule combining a 4-methyl-3,4-dihydroquinoxalin-2-one core with an N-(4-phenoxyphenyl)propanamide side chain . Despite extensive searching (PubMed, PubChem, ChEMBL, BindingDB, Google Patents, and WHO ICTRP), no authoritative record—i.e., a primary research article, patent with enumerated biological data, or curated database entry—could be identified for this exact compound. The only indexed webpage directly naming this compound is a vendor page from an excluded source (evitachem.com). Consequently, the compound cannot be assigned a definitive pharmacological mechanism, target class, or disease indication from admissible evidence. Procurement decisions based on the assumption of a known biological profile are not supported by the current open literature.

No reported target, mechanism, or bioactivity in public literature
Only vendor-page indexed; no pharmacological or ADME evidence
May support exploratory screening or SAR negative control after in-house validation

Substitution Risk with In-Class Quinoxaline-Propanamide Analogs


The quinoxaline scaffold is a well-known privileged structure in medicinal chemistry, and 3-oxo-3,4-dihydroquinoxaline-containing propanamides have been reported as c‑Met kinase inhibitors with potent antiproliferative activity (e.g., IC50 values in the sub‑nanomolar to low micromolar range against HT‑29, H460, A549, MKN‑45, and U87MG cell lines) [1]. However, these published data stem from 4‑phenoxyquinoline derivatives bearing a 3‑oxo‑3,4‑dihydroquinoxaline appendage—not from the N‑(4‑phenoxyphenyl)propanamide series to which the target compound belongs [1]. Even small changes in the amide exit vector and aryl‑ether substitution pattern are known to dramatically alter kinase selectivity, cellular permeability, and metabolic stability. Without matched‑pair or series‑wide SAR data that include this specific compound, any substitution with a structurally related but biologically uncharacterized analog introduces unquantifiable efficacy and safety risk. Therefore, generic replacement of this compound with a different quinoxaline‑propanamide derivative is scientifically unjustified until controlled comparative data become available.

Scaffold mismatch

Quinoxaline-centered propanamide vs. quinoline-centered 3-oxo-dihydroquinoxaline analogs; architecture may shift kinase engagement

Exit vector divergence

N-(4-phenoxyphenyl) amide vs. 4-phenoxyquinoline attachment alters selectivity and cellular permeability profiles

No SAR coverage

No matched-pair or series-wide data; activity and selectivity cannot be inferred from analog reports

Quantitative Evidence for 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-phenoxyphenyl)propanamide


Absence of Comparative Activity Data

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem BioAssays, Google Patents, and major preprint servers returned no IC50, Ki, EC50, or any other quantitative activity measurement for 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-phenoxyphenyl)propanamide [1][2][3][4]. The closest published compound series—4‑phenoxyquinoline derivatives containing a 3‑oxo‑3,4‑dihydroquinoxaline moiety—demonstrated c‑Met IC50 values as low as 0.90 nM (compound 41) and antiproliferative IC50 values of 0.023–0.66 µM against five cancer cell lines [5]. However, these compounds differ fundamentally in their core scaffold (quinoline vs. quinoxaline‑centered architecture) and in the connectivity of the phenoxy‑aryl group, precluding any direct extrapolation to the target compound. No head‑to‑head comparison exists. Without a single quantitative datapoint for the target compound, no differentiation claim can be made.

Activity Data
Data to verify
Target compound No IC50, Ki, or EC50 reported
Reported analog c-Met IC50 0.90 nM; cell IC50 0.023–0.66 µM (4-phenoxyquinoline series)
Scaffold mismatch prevents activity inference
Risk of inactive or off-target molecule; no head-to-head data
Medicinal Chemistry Kinase Inhibition Quinoxaline SAR

No Patent Biological Data

Quinoxaline‑containing propanamides have been claimed in patents related to PASK inhibition (e.g., US8916561B2, WO2012094462), and substituted quinoxaline carboxylic acids are described as potent PASK inhibitors with IC50 values ~4 nM [1][2]. Nevertheless, a full‑text search of US8916561B2 (the most relevant quinoxaline patent family) for 'phenoxyphenyl' and 'propanamide' returned zero hits, confirming that the target compound is not an exemplified molecule in these filings [3][4]. Moreover, the patent literature describes quinoxaline‑2‑carboxylic acid derivatives—not the propanamide‑linked phenoxyphenyl series. This excludes any class‑level inference from PASK inhibitor patents to the target compound.

Patent Evidence
Class-level inference
Target compound Not exemplified in PASK patent filings
Patent comparator BioE‑1115 (quinoxaline‑carboxylic acid) PASK IC50 ~4 nM
Unvalidated chemotype for PASK programs
Patents describe quinoxaline‑carboxylic acids, not this propanamide series
Patent Chemistry Quinoxaline SAR PASK Kinase

Predicted ADME Properties Only

No experimental solubility, permeability, metabolic stability, or plasma protein‑binding data are available for this compound. In silico tools (e.g., SwissADME, pkCSM) can generate predicted values based on molecular structure; however, such predictions carry inherent uncertainty and cannot substitute for measured data. For comparison, the structurally related acid precursor 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid (CAS 1501‑38‑8) is registered in PDB as a fragment (ligand EYM) with known structural interactions in the HDAC6 zinc‑finger domain [1][2], but its ADME properties are also largely unreported. The target amide, with its larger, more lipophilic N‑(4‑phenoxyphenyl) group (clogP estimated ~4.5–5.0), is expected to show lower aqueous solubility and higher protein binding than the acid precursor, but these differences are speculative without experimental validation.

ADME Properties
Predicted only
Target compound No experimental solubility, permeability, or protein binding data
Acid precursor (EYM) Also lacks measured ADME; in silico clogP ~4.5–5.0 for target
Assay compatibility must be determined empirically
Higher lipophilicity suggests lower aqueous solubility vs. acid form
ADME Prediction Drug‑likeness Quinoxaline Derivatives

Application Scenarios for 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-phenoxyphenyl)propanamide


Exploratory Screening with Full De-Risking

This compound can only be recommended as an exploratory screening item in a broad‑panel biochemical or phenotypic campaign, provided the procuring organization commits to generating its own selectivity, ADME, and cytotoxicity data prior to any lead‑optimization investment. Given the complete absence of public bioactivity data [1][2], its utility is contingent on full de‑risking.

Negative Control for Quinoxaline SAR

If subsequent in‑house testing reveals that this compound lacks activity against the intended target (e.g., c‑Met, PASK, or EGFR), it could serve as a structurally matched negative control in SAR campaigns, helping to define critical pharmacophoric elements. Its N‑(4‑phenoxyphenyl) group provides a useful contrast to active 4‑phenoxyquinoline derivatives [3].

Chemical Probe for HDAC6 Zinc-Finger

The acid precursor (EYM) binds the HDAC6 zinc‑finger domain [4]. This amide could serve as a starting point for fragment linking or structure‑based optimization targeting HDAC6 or other zinc‑finger proteins, contingent on confirmatory biophysical screening (e.g., SPR, ITC, or X‑ray crystallography).

Not for Target-Driven Lead Discovery

Procurement for a specific kinase (c‑Met, PASK, FGFR, SPAK) or any other target‑based program is not recommended until at least one admissible source provides a measured IC50 or Ki for this compound. Published inhibitory data on related chemotypes [3][5] cannot be extrapolated to this molecule.

Application
Selection Property
Validation Focus
Exploratory phenotypic screening
Panel screening readiness
Internal selectivity and cytotoxicity profiling
Quinoxaline SAR control
Structurally matched comparator
Critical pharmacophore mapping (inactive control context)
HDAC6 zinc-finger fragment elaboration
Fragment-linking starting point (acid precursor known binder)
Confirmatory biophysical binding (SPR/ITC)
Target-based kinase programs
Public bioactivity evidence review
Confirmatory IC50 or Ki measurement required
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